7-Ethyl-2-methyl-4-undecanol

Overview

Description

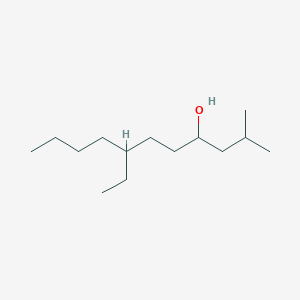

7-Ethyl-2-methyl-4-undecanol is a chemical compound with the molecular formula C14H30O . It has a molecular weight of 214.39 . This compound is used as an intermediate for synthetic lubricants, defoamers, and surfactants .

Molecular Structure Analysis

The molecular structure of 7-Ethyl-2-methyl-4-undecanol can be represented as follows: InChI=1S/C14H30O/c1-5-7-8-13 (6-2)9-10-14 (15)11-12 (3)4/h12-15H,5-11H2,1-4H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Physical And Chemical Properties Analysis

7-Ethyl-2-methyl-4-undecanol has a density of 0.8±0.1 g/cm3 . It has a boiling point of 264.2±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 58.3±6.0 kJ/mol . The flash point is 114.9±8.6 °C . The index of refraction is 1.442 . The molar refractivity is 68.3±0.3 cm3 . It has 1 H bond acceptor, 1 H bond donor, and 9 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Applications

7-Ethyl-2-methyl-4-undecanol: is used in the pharmaceutical industry primarily as an intermediate for synthetic lubricants . Its properties may also be explored for developing novel delivery systems for drugs due to its amphiphilic nature, which could help in solubilizing drugs that have poor water solubility.

Cosmetic Industry

In cosmetics, this compound finds its use as a surfactant and emollient . It can be incorporated into formulations to improve the texture and sensory feel of cosmetic products, providing a smooth and silky touch.

Agriculture

The compound’s potential in agriculture could be linked to its role as a surfactant. Surfactants are known to enhance the efficacy of pesticides and herbicides by improving their spreading and penetration abilities on leaf surfaces .

Food Industry

While direct applications in food are not common, 7-Ethyl-2-methyl-4-undecanol could be used in food packaging materials. Its chemical stability and potential non-toxicity at certain concentrations make it a candidate for investigation in food-safe materials that require a degree of hydrophobicity .

Environmental Science

This chemical might be used in environmental science for the remediation of oil spills or other hydrophobic pollutants due to its surfactant properties. It could help in breaking down oil slicks or enhancing bioremediation processes by increasing the bioavailability of hydrophobic compounds .

Materials Science

In materials science, 7-Ethyl-2-methyl-4-undecanol could be utilized in the synthesis of polymers or coatings where its long hydrocarbon chain can impart flexibility and water resistance to the materials .

Safety and Hazards

Mechanism of Action

Target of Action

7-Ethyl-2-methyl-4-undecanol, also known as Sodium tetradecyl sulfate, primarily targets endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular biology.

Mode of Action

This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This interaction with its targets leads to significant changes in the cellular structure and function.

Biochemical Pathways

Its action as a sclerosing agent suggests it may influence pathways related to inflammation and thrombus formation . The compound’s ability to strip endothelium indicates it may also affect pathways related to endothelial integrity and function.

Result of Action

The primary result of 7-Ethyl-2-methyl-4-undecanol’s action is the inflammation of the intima (inner layer of a blood vessel) and the formation of a thrombus (blood clot) .

properties

IUPAC Name |

7-ethyl-2-methylundecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKBSZCOVNFRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883292 | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ethyl-2-methyl-4-undecanol | |

CAS RN |

103-20-8 | |

| Record name | 7-Ethyl-2-methyl-4-undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethyl-2-methyl-4-undecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Undecanol, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-2-methylundecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

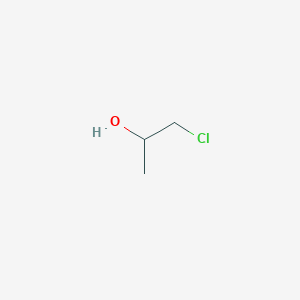

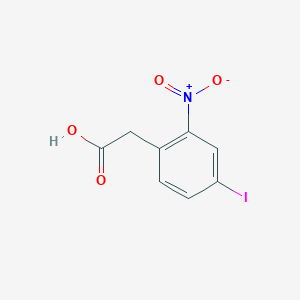

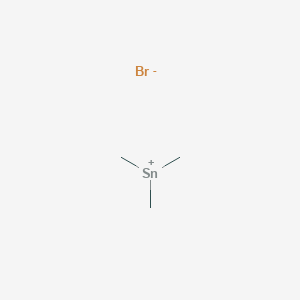

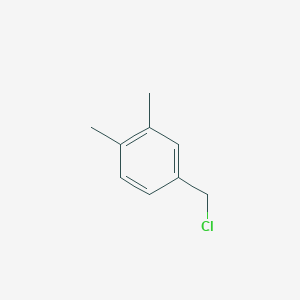

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 7-Ethyl-2-methyl-4-undecanol in selective media for Salmonella isolation?

A1: 7-Ethyl-2-methyl-4-undecanol, often supplied as Tergitol 4 or Tergitol 7, acts as a selective agent in bacteriological culture media [, ]. When added to Xylose-Lysine-Deoxycholate (XLD) agar, forming XLDT4, it inhibits the growth of certain bacterial species commonly found in poultry intestinal flora, while allowing Salmonella species to grow [, ]. This selective inhibition aids in differentiating Salmonella colonies from other bacteria present in the sample.

Q2: Is 7-Ethyl-2-methyl-4-undecanol completely effective in inhibiting all non-Salmonella bacteria in poultry samples?

A2: While the addition of 7-Ethyl-2-methyl-4-undecanol to XLD agar improves selectivity, it does not completely inhibit the growth of all non-Salmonella bacteria [, ]. The research indicated that some strains of Proteus spp. were still able to grow on XLDT4 agar, although their growth might be partially inhibited [, ]. Furthermore, other contaminant bacteria species, differing between media types, were shown to form colonies similar to Salmonella on XLDT4, highlighting the need for using multiple selective media for accurate identification [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)